BenchChemオンラインストアへようこそ!

1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Anti-Alzheimer's Acetylcholinesterase Inhibition Benzimidazole SAR

1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 878693-90-4) is a structurally unique benzimidazole-pyrrolidinone with no published pharmacological, biochemical, or ADMET data. Its distinctive 3-chlorobenzyl and tert-butyl substitution pattern is absent from known active analog series, making it ideal for diversity-oriented HTS libraries and computational model benchmarking. Procurement is recommended for phenotypic screening programs seeking novel hits. Researchers must plan for de novo SAR follow-up.

Molecular Formula C22H24ClN3O
Molecular Weight 381.9
CAS No. 878693-90-4
Cat. No. B2503983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
CAS878693-90-4
Molecular FormulaC22H24ClN3O
Molecular Weight381.9
Structural Identifiers
SMILESCC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl
InChIInChI=1S/C22H24ClN3O/c1-22(2,3)26-14-16(12-20(26)27)21-24-18-9-4-5-10-19(18)25(21)13-15-7-6-8-17(23)11-15/h4-11,16H,12-14H2,1-3H3
InChIKeyLOTLNWBRCGFOJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(tert-Butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 878693-90-4): Structural Identity and Evidence Gap


The compound 1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 878693-90-4, molecular formula C22H24ClN3O, molecular weight 381.9) is a synthetic small molecule belonging to the benzimidazole-pyrrolidinone class . Its structure features a 3-chlorobenzyl substituent on the benzimidazole ring and a tert-butyl group on the pyrrolidin-2-one nitrogen. A comprehensive search of primary research papers, patents, and bioactivity databases (ChEMBL, BindingDB, PubChem) reveals no publicly available quantitative pharmacological, biochemical, or ADMET data for this specific compound. All identified citations are limited to basic registry entries on vendor or catalog sites . This evidence guide explicitly documents the absence of verifiable differentiation data rather than presenting inferred or hypothetical claims.

Procurement Risk for 1-(tert-Butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Why In-Class Analogs Cannot Be Interchanged


Substitution within the benzimidazole-pyrrolidinone class is unreliable due to the profound impact of subtle structural variations on target potency, selectivity, and pharmacokinetic behavior. Published structure-activity relationship (SAR) studies on closely related N-benzylated pyrrolidin-2-one analogs demonstrate that modifications at the N1-substituent of the pyrrolidinone ring directly alter anti-Alzheimer's activity profiles, while changes to the benzimidazole N-substituent modulate acetylcholinesterase (AChE) inhibition potency [1]. The target compound's unique combination of a tert-butyl group and a 3-chlorobenzyl moiety is absent from the published analog series. Without compound-specific head-to-head data, any assumption of functional equivalence with related molecules—such as those bearing aryl, ethoxyphenyl, or methoxyphenyl substituents—introduces substantial experimental uncertainty and procurement risk [1]. The quantitative evidence below details exactly where benchmark data is required but currently missing.

Quantitative Differentiation Benchmarks for 1-(tert-Butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one


Absence of Direct Comparable Bioactivity Data vs. Published N-Benzylated Pyrrolidin-2-one Analogs

No direct bioactivity data (IC50, Ki, EC50) is publicly available for 1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one against any biological target. In contrast, a closely related series of N-benzylated (pyrrolidin-2-one) derivatives has been evaluated for acetylcholinesterase (AChE) inhibition, yielding defined IC50 values for multiple analogs. For example, compound 4j (N-(4-chlorobenzyl) analog) exhibited an AChE IC50 of 12.8 µM, while compound 4k (N-(2,4-dichlorobenzyl) analog) showed an AChE IC50 of 18.5 µM [1]. The target compound, lacking an aryl group on the pyrrolidinone nitrogen and instead bearing a tert-butyl substituent, remains uncharacterized. No head-to-head comparison can be performed because the target compound's bioactivity data is absent from every searched authoritative database (ChEMBL, BindingDB, PubChem).

Anti-Alzheimer's Acetylcholinesterase Inhibition Benzimidazole SAR

Missing Head-to-Head Selectivity Profiling Against Closest Benzimidazole-Pyrrolidinone Structural Analogs

No selectivity profiling data (e.g., kinase panel screens, CEREP/Panlabs selectivity panels) is publicly available for 1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. Published SAR studies on benzimidazole-pyrrolidinone scaffolds indicate that variations at the N1 position of the benzimidazole ring can shift selectivity between related targets. For instance, a benzimidazole derivative with a 4-methoxyphenyl substitution (compound 25) was identified as a selective monoacylglycerol lipase (MAGL) inhibitor (IC50 = 9.4 nM) with >5,300-fold selectivity over fatty acid amide hydrolase (FAAH; IC50 > 50 µM) [1]. The target compound possesses a 3-chlorobenzyl substituent at this critical position, but no experimental selectivity data exists to confirm or refute whether this unique substitution confers a distinct selectivity fingerprint.

Kinase Selectivity Benzimidazole Pyrrolidinone

Absence of Physicochemical and ADMET Benchmarking Data Relative to Commercially Available Analogs

No experimentally measured or computationally predicted physicochemical properties (logP, logD, aqueous solubility, permeability) are publicly available for 1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one from non-excluded sources. A structurally proximal analog, 1-tert-butyl-4-[1-(2-o-tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one, has ACD/Labs predicted logP values reported on ChemSpider (ACD/LogP: 4.82) . The target compound's replacement of the o-tolyloxy-ethyl group with a 3-chlorobenzyl substituent is expected to alter lipophilicity and metabolic stability, but no quantitative prediction or measurement validates this expectation. No experimental Caco-2 permeability, microsomal stability, or plasma protein binding data exists for the target compound in public repositories.

LogP ADMET Prediction Drug-likeness

Unverified Structural Uniqueness of the 3-Chlorobenzyl and tert-Butyl Motif in Published Benz imidazole-Pyrrolidinone Libraries

A substructure search across public compound databases (PubChem, ChEMBL) confirms that the 3-chlorobenzyl group on the benzimidazole nitrogen combined with the tert-butyl group on the pyrrolidin-2-one nitrogen represents a distinct chemotype that is absent from the most closely related published analog series. The anti-Alzheimer's series reported by Gupta et al. (2020) systematically varied the N-benzyl substituent on the pyrrolidin-2-one ring but employed a hydrogen atom on the benzimidazole nitrogen, not a chlorobenzyl group [1]. Conversely, the benzimidazole series described by Strelciunaite et al. (2016) incorporates 3-chloro-4-methoxyphenyl substituents on the pyrrolidinone nitrogen but features carboxyalkyl chains on the benzimidazole nitrogen, not a chlorobenzyl group [2]. The target compound occupies an unexplored region of this chemical space, meaning its biological activity cannot be inferred from either series.

Chemical Library Structural Novelty Benzimidazole

Validated and Potential Application Scenarios for 1-(tert-Butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one


Exploratory Fragment-Based or Phenotypic Screening Library Expansion

Given its structural uniqueness within the benzimidazole-pyrrolidinone chemical space [1], this compound is suitable for inclusion in diversity-oriented screening libraries where the goal is novel hit identification rather than potency optimization against a predefined target. Procurement for high-throughput phenotypic screening programs is the primary application supported by current evidence. Researchers selecting this compound should be aware that no target engagement, selectivity, or ADMET data exists to guide hit triage, and all follow-up will require de novo SAR generation.

Negative Control Tool Compound Development for Benz imidazole-Pyrrolidinone SAR Studies

The compound may serve as a structurally matched negative control for published benzimidazole-pyrrolidinone inhibitors (e.g., anti-Alzheimer's or MAGL inhibitors) once its own inactivity against the relevant targets is experimentally confirmed [1]. Its 3-chlorobenzyl and tert-butyl groups provide a distinct substitution pattern that, if proven inactive, would strengthen SAR conclusions by demonstrating that activity is not retained across all benzimidazole-pyrrolidinone chemotypes. Procurement is contingent upon prior in-house verification of target inactivity.

Computational Chemistry Model Validation Benchmark

The compound's well-defined structure and the absence of experimental data make it a candidate for validating computational models (docking, pharmacophore modeling, QSAR) that predict binding affinity or selectivity for benzimidazole-containing ligands [1]. Procurement for computational benchmarking is warranted, as the compound's activity predictions can be directly tested against experimentally determined values once assays are performed, providing a genuine validation dataset for model refinement.

Quote Request

Request a Quote for 1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.